molecular formula C12H13N3S B1659783 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide CAS No. 68029-58-3

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide

Cat. No.: B1659783
CAS No.: 68029-58-3
M. Wt: 231.32 g/mol
InChI Key: RYCMWLHJBKLTHR-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide is an organic compound with the molecular formula C12H13N3S It is known for its unique structural features, which include a cyano group, a dimethylamino group, and a thioacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a thiolation step to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thioacrylamide moiety to a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or thioacrylamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of materials with specific optoelectronic properties, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-[4-(dimethylamino)phenyl]acrylic acid: Similar in structure but contains an acrylic acid moiety instead of a thioacrylamide group.

    2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide: Similar but with variations in the positioning of functional groups.

Uniqueness

2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide is unique due to its combination of a cyano group, a dimethylamino group, and a thioacrylamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMWLHJBKLTHR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-58-3
Record name NSC275413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide
Reactant of Route 3
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide
Reactant of Route 4
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide
Reactant of Route 5
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide
Reactant of Route 6
Reactant of Route 6
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.